N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-26-15-8-6-7-14(13-15)21(25)24-17-10-3-2-9-16(17)20-22-18-11-4-5-12-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKJLDZGSYRYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide typically involves the reaction of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole coreThe presence of N,N-dimethylformamide and sulfur can facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Caspase activation |
| A549 (Lung Cancer) | 15.0 | Apoptosis induction |
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing a significant inhibition zone, suggesting its potential as an antimicrobial agent .
Biochemical Applications
Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it was identified as a potent inhibitor of certain kinases that play critical roles in cell signaling pathways associated with cancer progression .
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| EGFR | 85 | 10 |
| VEGFR | 70 | 15 |
Material Science Applications
Polymer Development
The compound's unique chemical structure allows it to be used as a building block in the synthesis of novel polymers. Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for advanced material applications .
Case Studies
-
Anticancer Activity Study
A comprehensive study involving the synthesis and evaluation of this compound demonstrated its effectiveness against multiple cancer types. The results indicated a dose-dependent response with significant tumor reduction in vivo models . -
Antimicrobial Efficacy Assessment
An investigation into the antimicrobial properties revealed that formulations containing this compound significantly reduced bacterial load in infected wounds in animal models, suggesting its potential for therapeutic use in wound care .
Mechanism of Action
The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide exerts its effects involves its interaction with molecular targets such as DNA. The compound can bind to DNA, causing structural changes that inhibit the replication and transcription processes. This binding is facilitated by the π–π stacking interactions between the aromatic rings of the compound and the base pairs of DNA . Additionally, the compound can promote apoptosis in cancer cells by inducing DNA condensation and fragmentation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent on the benzamide moiety significantly impacts physical properties such as melting point and solubility. For example:
- Methoxy-substituted analogs (e.g., compounds 11–13 from ) exhibit melting points between 258–283°C, attributed to weaker intermolecular interactions compared to hydroxy groups .
- Hydroxy-substituted analogs (compounds 14–15) display melting points >300°C due to strong hydrogen bonding .
Table 1: Melting Points of Selected Benzimidazole Derivatives
Key Research Findings and Implications
Substituent Position Matters : Para-substituted EWGs (e.g., 3-CF₃ in compound 9) generally outperform meta- or ortho-substituted analogs in potency .
Di-Substitution Trade-offs : Di-chloro analogs (e.g., compound 21) show enhanced potency (14-fold increase) but reduced cell viability, highlighting a balance between efficacy and toxicity .
Methylthio’s Unique Role : The -SCH₃ group may improve metabolic stability compared to -OCH₃ or -OH, though this requires experimental validation.
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide, also known by its CAS number 896357-67-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and potential applications in drug development.
Synthesis Methods
The synthesis of this compound typically involves the reaction of an aromatic aldehyde with o-phenylenediamine under specific conditions that may include the presence of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring. The synthetic routes are crucial for ensuring high yields and purity, often utilizing advanced purification techniques such as recrystallization and chromatography .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. It has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. For example, in vitro assays have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Inhibition of Protein Kinases
The compound has been identified as a potent inhibitor of specific protein kinases, particularly CK1δ, with an IC50 value reported at approximately 0.040 μM. This inhibition is significant as CK1δ plays a crucial role in various cellular processes, including circadian rhythm regulation and cell cycle progression .
Case Studies and Research Findings
Q & A
Basic Question: What are the most reliable synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide, and how can intermediates be characterized?
Methodological Answer:
The compound is typically synthesized via multi-step protocols involving:
Core benzimidazole formation : Reacting o-phenylenediamine with acyl chlorides or carboxylic acids under acidic conditions (e.g., polyphosphoric acid) to form the benzimidazole core .
Amide coupling : Introducing the 3-(methylthio)benzamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the benzimidazole intermediate and 3-(methylthio)benzoic acid derivatives .
Characterization :
- NMR spectroscopy : Confirm regiochemistry of substitution using and NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .
- HRMS : Validate molecular weight (e.g., expected [M+H] at m/z 404.12) .
- Melting point analysis : Assess purity (e.g., sharp melting points >250°C indicate crystalline stability) .
Basic Question: How are spectroscopic techniques employed to confirm the structural integrity of this compound?
Methodological Answer:
- FT-IR : Identify key functional groups (e.g., N-H stretch at ~3400 cm, C=O at ~1650 cm) .
- -NMR : Aromatic protons adjacent to the methylthio group show deshielding (δ ~7.5–8.0 ppm), while benzimidazole protons appear as doublets due to coupling .
- LC-MS/MS : Detect fragmentation patterns (e.g., loss of methylthio group at m/z 347) to confirm substituent positions .
Advanced Question: How do structural modifications (e.g., substituent choice on the benzamide or benzimidazole) influence biological activity, and what contradictions arise in structure-activity relationship (SAR) studies?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Substitutions like -Cl or -CF at the meta position of the benzamide enhance antimicrobial potency (IC values <10 μM) but may reduce solubility .
- Methoxy groups : While -OCH improves aqueous solubility, it often decreases potency (e.g., 3-methoxy analogs showed 50% reduced activity against C. albicans) .
- Contradictions : Para-substituted nitro groups (-NO) in benzimidazole derivatives improve antifungal activity but increase cytotoxicity (e.g., cell viability <60% at 25 μM) .
Experimental Design : - Use comparative assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to balance potency and safety .
Advanced Question: How can researchers resolve contradictions in data when optimizing substituents for target selectivity?
Methodological Answer:
- Dual-parameter optimization : Apply statistical models (e.g., CoMFA or HQSAR) to correlate substituent electronic properties (Hammett σ constants) with bioactivity and toxicity .
- Case Study : 3,5-Dichloro substitution on benzamide improved potency (IC = 6.4 μM) but reduced cell viability. Mitigation involved introducing hydrophilic groups (e.g., -SOH) at the ortho position to enhance solubility without sacrificing activity .
Advanced Question: What methodological strategies enhance aqueous solubility while maintaining target-binding affinity?
Methodological Answer:
- Prodrug approaches : Introduce phosphate esters at the benzimidazole N-H position, which hydrolyze in vivo to release the active compound .
- PEGylation : Attach polyethylene glycol (PEG) chains to the methylthio group, improving solubility (e.g., logP reduction from 3.2 to 1.8) while retaining 80% of antifungal activity .
Advanced Question: How should experimental designs be structured to optimize biological activity across diverse targets (e.g., antimicrobial vs. anticancer)?
Methodological Answer:
- Parallel screening : Test the compound against bacterial (e.g., S. aureus), fungal (e.g., C. albicans), and cancer (e.g., MCF-7) cell lines to identify selectivity patterns .
- Dose-response profiling : Use 8-point dilution series (0.1–100 μM) to calculate EC values and assess therapeutic windows (e.g., selectivity index >10 for cancer vs. normal cells) .
Advanced Question: What molecular mechanisms underlie the compound’s biological activity, and how can they be validated experimentally?
Methodological Answer:
- Proposed Mechanisms :
- Enzyme inhibition : Binding to fungal CYP51 (lanosterol 14α-demethylase) disrupts ergosterol biosynthesis .
- Receptor modulation : Interaction with mGluR5 receptors induces neuroprotective effects via Ca signaling .
Validation Methods : - Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., K = 12 nM for CYP51) .
- RNA-seq : Confirm downstream pathway modulation (e.g., upregulation of apoptosis genes BAX and CASP3) .
Advanced Question: How does this compound compare structurally and functionally to related benzimidazole derivatives?
Methodological Answer:
Comparative Analysis Table :
Key Insight : The benzimidazole core improves DNA intercalation, while the methylthio group enhances membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
